molecular formula C16H19N3O B11991105 N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine

N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine

Cat. No.: B11991105
M. Wt: 269.34 g/mol
InChI Key: ADTRSMXQXJQVGZ-GHRIWEEISA-N
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Description

N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring and a piperazine ring, which are connected through a methylene bridge

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C16H19N3O/c1-14-4-6-15(7-5-14)18-8-10-19(11-9-18)17-13-16-3-2-12-20-16/h2-7,12-13H,8-11H2,1H3/b17-13+

InChI Key

ADTRSMXQXJQVGZ-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation reaction between furan-2-carbaldehyde and 4-(4-methylphenyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: The corresponding amine derivative.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine. For instance, derivatives of furan and piperazine have shown significant activity against various bacterial strains. The presence of the furan ring is believed to contribute to this biological activity, making it a candidate for further exploration in antibiotic drug development .

Antidepressant Potential

Piperazine derivatives have been extensively studied for their antidepressant effects. The structural characteristics of this compound suggest that it may interact with serotonin receptors, which are crucial in mood regulation. Preliminary studies indicate that modifications in the piperazine structure can enhance the binding affinity to these receptors .

Anticancer Properties

Research has also pointed towards the anticancer potential of compounds containing furan and piperazine moieties. In vitro studies have demonstrated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This makes this compound a promising candidate for further investigation in cancer therapy .

Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammation presents a significant advantage for therapeutic applications .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various furan derivatives, N-[furan-2-ylmethyl]-piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the piperazine nitrogen significantly enhanced antimicrobial activity, suggesting that this compound could exhibit similar or improved effects .

Case Study 2: Antidepressant Screening

A series of piperazine derivatives were evaluated for their antidepressant-like effects using behavioral models in rodents. Among the tested compounds, those structurally related to this compound demonstrated significant reductions in depressive-like behaviors, indicating potential therapeutic benefits .

Case Study 3: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that compounds with furan and piperazine structures could reduce cell viability significantly. The mechanism was linked to apoptosis pathways activated by the compound's interaction with cellular receptors involved in growth signaling .

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in anti-tubercular studies, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its combination of a furan ring and a piperazine ring, which imparts distinct chemical and biological properties

Biological Activity

N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_{4}O. Its structure features a furan ring, a piperazine moiety, and a substituted phenyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H22N4O
Molecular Weight318.39 g/mol
IUPAC NameThis compound
InChI KeyMOOUDNKMQXRFEY-UYRXBGFRSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to diverse pharmacological effects. Research indicates that compounds with similar structures often exhibit:

  • Monoamine Oxidase (MAO) Inhibition: Compounds with furan and piperazine structures have shown potential as MAO inhibitors, which are critical for the treatment of depression and anxiety disorders .
  • Antimicrobial Activity: The presence of the furan ring enhances the compound's ability to interact with microbial targets, potentially exhibiting antibacterial or antifungal properties .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of compounds similar to this compound possess notable antimicrobial activity. For instance, compounds with piperazine and furan moieties have been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 µg/mL
Escherichia coli1 - 3 µg/mL
Candida albicans0.8 - 3 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuropharmacological Effects

The influence of this compound on neuropharmacology has also been investigated. It has shown promise in enhancing cognitive functions in animal models through its action as a MAO inhibitor, thereby increasing monoaminergic activity in the brain .

Case Studies

  • Study on MAO Inhibition:
    A study evaluated the effects of various furan derivatives on human MAO activity. The compound exhibited selective inhibition of MAO-B over MAO-A, highlighting its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease .
  • Antimicrobial Efficacy:
    Another study focused on the antimicrobial properties of related compounds, showing that those with similar structural features had significant activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the piperazine or furan moieties could enhance efficacy against resistant strains .

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